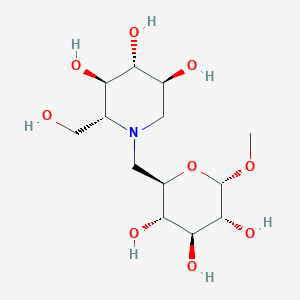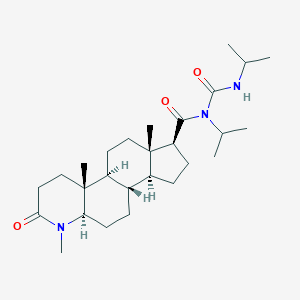
S-Pyridin-2-yl 3-methylbutanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pyridin-2-yl 3-methylbutanethioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a thioester derivative of pyridine and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of S-Pyridin-2-yl 3-methylbutanethioate is not well understood. However, it is believed to act as a nucleophile in various reactions, particularly in the synthesis of thioesters. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been shown to form metal complexes, which may have unique properties and potential applications.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of S-Pyridin-2-yl 3-methylbutanethioate. However, it has been shown to be relatively non-toxic and is not considered to be a significant health hazard. It is important to note that S-Pyridin-2-yl 3-methylbutanethioate should be handled with care, as it has a strong odor and can cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-Pyridin-2-yl 3-methylbutanethioate is its versatility. It can be used as a reagent in various organic synthesis reactions and as a ligand in the synthesis of metal complexes. Additionally, it is relatively easy to synthesize and is not considered to be a significant health hazard.
One of the limitations of S-Pyridin-2-yl 3-methylbutanethioate is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, there is limited information available on its mechanism of action and potential side effects, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on S-Pyridin-2-yl 3-methylbutanethioate. One area of interest is the synthesis of new metal complexes using S-Pyridin-2-yl 3-methylbutanethioate as a ligand. These complexes may have unique properties and potential applications in catalysis and material science.
Another area of interest is the development of new synthetic methods using S-Pyridin-2-yl 3-methylbutanethioate as a reagent. This may involve the use of alternative reaction conditions or the development of new reactions that can be catalyzed by S-Pyridin-2-yl 3-methylbutanethioate.
Finally, further research is needed to better understand the mechanism of action and potential side effects of S-Pyridin-2-yl 3-methylbutanethioate. This will be critical for the safe and effective use of this compound in scientific research.
Méthodes De Synthèse
The synthesis of S-Pyridin-2-yl 3-methylbutanethioate involves the reaction between 3-methylbutanethiol and pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields S-Pyridin-2-yl 3-methylbutanethioate as a yellowish liquid with a strong odor.
Applications De Recherche Scientifique
S-Pyridin-2-yl 3-methylbutanethioate has been widely used in scientific research, especially in the field of organic synthesis. It is commonly used as a reagent in the synthesis of various organic compounds, including peptides, esters, and amides. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
IUPAC Name |
S-pyridin-2-yl 3-methylbutanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(2)7-10(12)13-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCAXARDGCBUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)SC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452561 |
Source


|
| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Pyridin-2-yl 3-methylbutanethioate | |
CAS RN |
139007-44-6 |
Source


|
| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)




